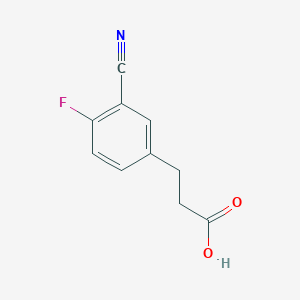

3-(3-Cyano-4-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-cyano-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGXFCJRGEYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286303 | |

| Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412961-44-5 | |

| Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412961-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Cyano 4 Fluorophenyl Propanoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-(3-Cyano-4-fluorophenyl)propanoic acid reveals several strategic disconnections. The most apparent disconnection is at the C-C bond between the propanoic acid side chain and the aromatic ring. This suggests a Friedel-Crafts type reaction or a cross-coupling reaction as potential synthetic strategies. Another key disconnection involves the cyano group, which can be introduced via a Sandmeyer reaction from a corresponding aniline (B41778) or by nucleophilic substitution of a suitable leaving group. The fluorine atom can be incorporated either from a pre-fluorinated starting material or through a late-stage fluorination reaction.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights several potential starting materials and key transformations, which will be explored in the subsequent sections.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogues. A convergent approach involves the synthesis of key fragments which are then combined, while a divergent approach starts from a common intermediate that is subsequently modified to produce a library of related compounds.

Construction of the Propanoic Acid Side Chain

Several methods are available for constructing the propanoic acid side chain on the aromatic ring.

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride to form a 3-aroylpropanoic acid. Subsequent reduction of the ketone functionality yields the desired 3-arylpropanoic acid.

Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an acrylic acid derivative can be used to form a cinnamic acid intermediate. Subsequent hydrogenation of the double bond affords the propanoic acid side chain. A solution of 3-cyano-cinnamic acid in water and sodium hydroxide (B78521) solution can be hydrogenated over a 10% palladium on charcoal catalyst to yield 3-(3-Cyanophenyl)propanoic acid. prepchem.com

Knoevenagel Condensation: The condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or Meldrum's acid, followed by subsequent reaction steps, can lead to the formation of the propanoic acid side chain. google.com For instance, 2-cyanobenzaldehyde (B126161) can be reacted with Meldrum's acid in the presence of formic acid and an alkali to produce 3-(2-cyanophenyl)propanoic acid. google.com

Introduction of the Cyano Group via Functional Group Interconversions

The cyano group is a key functional group that significantly influences the electronic properties of the molecule. fiveable.me It can be introduced through several methods:

Sandmeyer Reaction: This is a well-established method for introducing a cyano group onto an aromatic ring. It involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide.

Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide using a cyanide source, often in the presence of a palladium or copper catalyst.

From an Aldehyde: An aromatic aldehyde can be converted to a cyanohydrin, which can then be further transformed. For example, treatment of a ketone with sodium cyanide in an ammonium (B1175870) chloride solution can yield a racemic tertiary alcohol containing a cyano group. nih.gov

The cyano group is a strong electron-withdrawing substituent, which can increase the acidity of adjacent protons. fiveable.me Compounds with a cyano group are generally more polar. fiveable.me

Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of many modern pharmaceuticals.

Balz-Schiemann Reaction: This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) to yield the corresponding aryl fluoride (B91410).

Nucleophilic Aromatic Substitution (SNAr): In activated aromatic systems, a leaving group such as a nitro or chloro group can be displaced by a fluoride ion.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used to directly fluorinate electron-rich aromatic rings. The transformation of K[BH(CN)3] into K[BF(CN)3] can be achieved through direct fluorination using elemental fluorine. d-nb.info

Stereoselective and Enantioselective Synthesis Approaches

For analogues of this compound that contain a chiral center, stereoselective and enantioselective synthesis is crucial.

Chiral Auxiliaries: A chiral auxiliary can be attached to the propanoic acid moiety to direct a subsequent stereoselective reaction. The auxiliary is then removed to afford the enantiomerically enriched product.

Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands, can achieve the enantioselective hydrogenation of a prochiral cinnamic acid derivative.

Enzymatic Resolution: Enzymes such as lipases can be used to selectively resolve a racemic mixture of the propanoic acid or its ester derivative.

Catalytic Methods in the Synthesis of this compound

Catalytic methods play a pivotal role in the efficient and selective synthesis of this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: As mentioned earlier, reactions like the Heck and Suzuki couplings are powerful tools for C-C bond formation and are central to many synthetic routes.

Phase Transfer Catalysis: This technique can be employed in reactions involving immiscible phases, such as the cyanation of an aryl halide using an aqueous solution of a cyanide salt and an organic solvent. The synthesis of 3-cyanocoumarins has been achieved by reacting 2-hydroxybenzaldehydes with malononitrile (B47326) in a biphase medium using a phase transfer catalyst. niscpr.res.in

Lewis Acid Catalysis: Lewis acids are crucial in Friedel-Crafts reactions and can also catalyze the introduction of the cyano group. d-nb.info For example, trimethylsilyl (B98337) triflate (TMSOTf) can act as an efficient catalyst for the exchange of fluorine with cyano groups. d-nb.info

| Catalytic Methods | Phase transfer catalysis | Mild reaction conditions, suitable for industrial scale-up. | Catalyst may be sensitive to impurities. | Tetrabutylammonium bromide |

Green Chemistry Principles and Sustainable Synthesis Protocols

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and promoting sustainable manufacturing processes. Key to this is the selection of reaction pathways that are atom-economical, utilize less hazardous materials, and are energy-efficient.

A prominent sustainable approach for the synthesis of analogous cyanophenylpropanoic acids involves the catalytic hydrogenation of a cinnamic acid precursor. For instance, the synthesis of 3-(3-Cyanophenyl)propanoic acid has been achieved through the hydrogenation of 3-cyano-cinnamic acid. researchgate.net This reaction is typically conducted using a heterogeneous catalyst, such as 10% palladium on charcoal, in an aqueous solution of sodium hydroxide. researchgate.net The use of water as a solvent is a significant adherence to green chemistry principles, as it is non-toxic, non-flammable, and readily available. researchgate.netmdpi.com Following the reaction, the catalyst can be recovered by simple filtration and potentially reused, further enhancing the sustainability of the process. The product is then isolated by acidifying the filtrate, leading to its precipitation as a solid. researchgate.net

This catalytic hydrogenation method offers high atom economy, as the primary byproduct is water. The reaction conditions are generally mild, avoiding the need for high temperatures or pressures, which contributes to energy efficiency.

Alternative green solvents are also being explored in organic synthesis, which could be applicable to the synthesis of this compound and its analogues. rsc.orgtudelft.nl These include supercritical fluids, ionic liquids, and deep eutectic solvents, which can offer advantages in terms of reduced toxicity, flammability, and simplified product isolation. rsc.orgmdpi.com For example, some reactions have shown high yields when conducted in water with the aid of specific catalysts. researchgate.net

Optimization of Reaction Conditions and Yields for Research Scale-Up

Optimizing reaction conditions is a critical step in transitioning a synthetic protocol from a laboratory curiosity to a viable process for producing larger quantities of material for research and development. For the synthesis of this compound, likely proceeding through a catalytic hydrogenation pathway similar to its non-fluorinated analogue, several parameters can be systematically varied to maximize yield and purity while ensuring scalability.

Key Optimization Parameters:

Catalyst Selection and Loading: The choice of catalyst is paramount. Palladium on charcoal (Pd/C) is a common and effective choice for the reduction of carbon-carbon double bonds. researchgate.net The loading of the catalyst (typically 5-10% by weight) is a critical factor; lower loadings are more cost-effective but may require longer reaction times or higher pressures. Screening different catalysts (e.g., platinum, rhodium) and supports could also lead to improved performance.

Hydrogen Pressure: In hydrogenation reactions, the pressure of hydrogen gas directly influences the reaction rate. For laboratory-scale synthesis, pressures ranging from atmospheric to around 60 psi are common. researchgate.net For scale-up, optimizing the pressure is a balance between reaction time and the safety and equipment constraints.

Temperature: While many hydrogenations can proceed at room temperature, gentle heating can sometimes accelerate the reaction. However, higher temperatures can also lead to side reactions, such as the reduction of the nitrile group. Therefore, a careful study of the temperature profile is necessary to find the optimal balance between reaction rate and selectivity.

Solvent and pH: As mentioned, water is a green solvent choice. researchgate.net The pH of the reaction mixture, typically controlled by the addition of a base like sodium hydroxide, can significantly affect the solubility of the starting material and the catalyst's activity. Optimization of the base concentration is therefore crucial.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of completion. Unnecessarily long reaction times can lead to the formation of byproducts and increase energy consumption.

The following interactive table presents a hypothetical optimization study for the synthesis of a cyanophenylpropanoic acid, illustrating how systematic variation of parameters can lead to an improved yield.

| Experiment | Catalyst | Hydrogen Pressure (psi) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 10% Pd/C | 50 | 25 | 4 | 85 |

| 2 | 10% Pd/C | 60 | 25 | 2 | 92 |

| 3 | 10% Pd/C | 60 | 40 | 1.5 | 95 |

| 4 | 5% Pd/C | 60 | 40 | 3 | 90 |

| 5 | 10% Pt/C | 60 | 40 | 2 | 88 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

By systematically investigating these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, facilitating its availability for further research and application.

Sophisticated Spectroscopic and Structural Elucidation of 3 3 Cyano 4 Fluorophenyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Cyano-4-fluorophenyl)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its structure.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

While specific, experimentally verified spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the known effects of the substituents on the phenyl ring and the propanoic acid chain. The electron-withdrawing nature of the cyano and fluoro groups, combined with the structure of the propanoic acid moiety, dictates the electronic environment of each nucleus.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The protons on the ethyl chain adjacent to the aromatic ring (benzylic protons) will be shifted downfield compared to those adjacent to the carboxylic acid group. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR: The carbon spectrum will show ten distinct resonances corresponding to each carbon atom in the unique electronic environments of the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm). The carbon atom attached to the fluorine will show a large C-F coupling constant, and the nitrile carbon will have a characteristic shift in the 115-120 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on standard substituent effects and data from analogous compounds.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | ~11-12 | Broad Singlet |

| Aromatic H | ~7.2 - 7.6 | Multiplet |

| -CH₂- (Benzylic) | ~3.0 | Triplet |

| -CH₂- (to COOH) | ~2.7 | Triplet |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~178 |

| C-F (Aromatic) | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic Carbons | ~115 - 140 |

| C≡N (Nitrile) | ~117 |

| -CH₂- (Benzylic) | ~35 |

| -CH₂- (to COOH) | ~30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the benzylic protons (~3.0 ppm) and the protons adjacent to the carbonyl group (~2.7 ppm), confirming the propanoic acid chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for the two -CH₂- groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the fragments. Expected correlations would include the benzylic protons showing a cross-peak to the aromatic carbons and the nitrile carbon, as well as the protons on the other methylene (B1212753) group showing a correlation to the carbonyl carbon.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. A single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift and coupling to adjacent aromatic protons would provide definitive confirmation of its position relative to the other substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of C₁₀H₈FNO₂ is approximately 193.18 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The expected fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion with an m/z of 148. Another characteristic fragmentation is the McLafferty rearrangement, though less likely for this specific structure. Cleavage of the bond between the two methylene groups of the side chain is also a probable event.

Table 2: Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 193 | [M]⁺ | - |

| 148 | [M - COOH]⁺ | -COOH |

| 120 | [C₇H₄FN]⁺ | -CH₂CH₂COOH |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A sharp, strong absorption for the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. A key feature would be the C≡N (nitrile) stretch, which is expected as a sharp, medium-intensity peak around 2220-2240 cm⁻¹. The C-F bond would show a strong absorption in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡N stretch is also strongly Raman active. The aromatic ring vibrations would give rise to several characteristic bands in the fingerprint region (1600-1400 cm⁻¹).

Table 3: Characteristic Vibrational Spectroscopy Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | FT-IR | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic/Aliphatic) | FT-IR | 3100 - 2850 | Medium |

| C≡N (Nitrile) | FT-IR, Raman | 2240 - 2220 | Medium, Sharp |

| C=O (Carbonyl) | FT-IR | 1725 - 1700 | Strong, Sharp |

| C=C (Aromatic Ring) | FT-IR, Raman | 1600 - 1450 | Medium to Weak |

| C-F (Aryl Fluoride) | FT-IR | 1250 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

To obtain unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation in the solid state, single-crystal X-ray crystallography is the definitive method. This technique would allow for the precise measurement of the three-dimensional arrangement of the atoms in the crystal lattice.

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a suitable crystal were grown, this analysis would confirm the connectivity established by NMR and provide valuable information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the chiroptical spectroscopy of chiral derivatives of this compound. Consequently, there is no available experimental or theoretical data, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra, for the enantiomers of this compound.

Chiroptical spectroscopic techniques are essential for the stereochemical characterization of chiral molecules. These methods, including ECD, VCD, and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental data with quantum-chemical calculations.

While the principles of chiroptical spectroscopy are well-established for various classes of chiral compounds, including those with aromatic chromophores, specific research applying these methods to this compound has not been published. Such a study would be necessary to generate the data required for a detailed analysis, including the assignment of absolute configurations and the conformational landscape of its chiral derivatives.

Without dedicated research into the synthesis of its enantiomers and their subsequent spectroscopic analysis, no data tables or detailed research findings on the chiroptical properties of chiral this compound can be provided.

Derivatization and Scaffold Expansion from 3 3 Cyano 4 Fluorophenyl Propanoic Acid

Synthesis of Propanoic Acid Derivatives (e.g., Amides, Esters, Thioesters)

The carboxylic acid moiety of 3-(3-cyano-4-fluorophenyl)propanoic acid is readily converted into a range of functional groups, most notably amides, esters, and thioesters. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Amides: Amide bond formation is a cornerstone of organic synthesis. The reaction of this compound with a primary or secondary amine in the presence of a coupling agent affords the corresponding amide. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. nih.govresearchgate.netsciepub.com

Esters: Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. For more sensitive substrates, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base, or by using coupling agents like DCC with the alcohol.

Thioesters: Thioesters are sulfur analogs of esters and are important intermediates in both biochemical pathways and organic synthesis. wikipedia.org They can be synthesized from this compound by reaction with a thiol. Similar to esterification, this condensation can be promoted by coupling agents like DCC or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). wikipedia.orgtandfonline.comorganic-chemistry.orgsemanticscholar.org Another approach involves the conversion of the carboxylic acid to an acid chloride, which then reacts with a thiol or its corresponding thiolate salt. wikipedia.org A visible-light-mediated method using a thiocarboxylic acid as a dual reagent also presents a modern approach to thioester synthesis. organic-chemistry.org

| Derivative Type | Reactant | Key Reagents/Conditions | Product |

|---|---|---|---|

| Amide | Primary/Secondary Amine (R¹R²NH) | EDC, HOBt, DMF or SOCl₂, then amine | 3-(3-Cyano-4-fluorophenyl)-N-(R¹,R²)-propanamide |

| Ester | Alcohol (R'OH) | H₂SO₄ (catalytic), heat or DCC, DMAP, CH₂Cl₂ | R'-3-(3-Cyano-4-fluorophenyl)propanoate |

| Thioester | Thiol (R'SH) | DCC, DMAP, CH₂Cl₂ or conversion to acyl chloride then R'SNa | S-R'-3-(3-Cyano-4-fluorophenyl)propanethioate |

Design and Synthesis of Heterocyclic Compounds Incorporating the Fluoro-Cyano Phenylpropyl Scaffold

The 3-(3-cyano-4-fluorophenyl)propyl scaffold is a valuable building block for the synthesis of various heterocyclic compounds. By modifying the propanoic acid side chain and inducing cyclization, a range of five- and six-membered heterocycles can be prepared, which are of significant interest in medicinal chemistry.

Pyrazole Derivatives: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. ias.ac.innih.govmdpi.com To synthesize a pyrazole derivative from this compound, the acid can first be converted to a β-keto ester. This can be achieved by first converting the carboxylic acid to its corresponding acid chloride, followed by reaction with the magnesium salt of ethyl malonate and subsequent decarboxylation. The resulting β-keto ester can then be cyclized with hydrazine or a substituted hydrazine to yield the desired pyrazole. mdpi.com

Pyrimidine Derivatives: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. A widely used method for their synthesis is the reaction of a 1,3-dicarbonyl compound with urea, thiourea, or guanidine. bu.edu.eg Similar to the pyrazole synthesis, the β-keto ester derived from this compound can serve as the 1,3-dicarbonyl component. Reaction of this intermediate with urea under acidic or basic conditions, followed by aromatization, would lead to a pyrimidine ring fused with the phenylpropyl scaffold. researchgate.net

| Heterocycle | Key Intermediate | Cyclization Reagent | General Reaction Name |

|---|---|---|---|

| Pyrazole | β-keto ester of this compound | Hydrazine (H₂NNH₂) | Knorr pyrazole synthesis |

| Pyrimidine | β-keto ester of this compound | Urea (H₂NCONH₂) | Biginelli reaction or similar condensation |

Thiazole Analogs: Thiazoles are five-membered aromatic heterocycles containing a sulfur and a nitrogen atom. The Hantzsch thiazole synthesis is a classical method for their preparation, involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comnih.gov To apply this to the 3-(3-cyano-4-fluorophenyl)propyl scaffold, the propanoic acid can be converted to an α-bromoketone. This can be accomplished by first converting the acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which is then treated with HBr. The resulting α-bromoketone can then be condensed with a thioamide, such as thiourea, to form the corresponding aminothiazole derivative. nih.gov

Oxazole Analogs: Oxazoles are the oxygen-containing counterparts to thiazoles. The Robinson-Gabriel synthesis is a common method for preparing oxazoles, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.comijpsonline.comijpsonline.com To synthesize an oxazole from this compound, the acid can be coupled with an α-amino ketone. The resulting 2-acylamino-ketone can then be subjected to cyclodehydration using a reagent such as sulfuric acid or phosphorus oxychloride to yield the desired oxazole. ijpsonline.com

| Heterocycle | Key Intermediate | Cyclization Reagent/Method | General Reaction Name |

|---|---|---|---|

| Thiazole | α-haloketone derivative | Thioamide (e.g., thiourea) | Hantzsch thiazole synthesis |

| Oxazole | 2-Acylamino-ketone derivative | Dehydrating agent (e.g., H₂SO₄) | Robinson-Gabriel synthesis |

Indole Derivatives: Indoles are bicyclic aromatic heterocycles consisting of a benzene (B151609) ring fused to a pyrrole ring. The Fischer indole synthesis is one of the most versatile methods for their preparation, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. minia.edu.egwikipedia.orgalfa-chemistry.combyjus.comnih.gov To incorporate the 3-(3-cyano-4-fluorophenyl)propyl scaffold into an indole structure, the propanoic acid can be converted into a suitable ketone. For instance, the acid could be transformed into an acid chloride and then reacted with an organocuprate reagent in a Gilman-type reaction to introduce an alkyl or aryl group, forming a ketone. This ketone can then be reacted with a substituted phenylhydrazine in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) to construct the indole ring. nih.gov

Development of Polymeric or Macrocyclic Structures Incorporating the Compound

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into larger molecular architectures such as polymers and macrocycles.

Polymeric Structures: One approach to creating polymers is to first convert this compound into a polymerizable monomer. For example, the propanoic acid side chain could be chemically modified to introduce a vinyl group. This could be achieved by reducing the carboxylic acid to an alcohol, converting the alcohol to a halide, and then performing an elimination reaction. The resulting styrene derivative could then be polymerized via free radical, anionic, or controlled radical polymerization techniques to yield a polystyrene-type polymer with pendant 3-cyano-4-fluorophenyl groups. researchgate.netresearchgate.netunipi.itmdpi.com The properties of such a polymer would be influenced by the polar cyano and fluoro substituents.

Macrocyclic Structures: Macrocycles are large cyclic molecules that have found applications in areas such as host-guest chemistry and drug discovery. mdpi.com this compound could be incorporated into a macrocyclic structure through several strategies. For instance, two molecules of the acid could be derivatized to have reactive functional groups at both ends of the molecule. For example, the carboxylic acid could be converted to an amine, and a second reactive group could be introduced on the phenyl ring. The resulting bifunctional monomers could then be cyclized under high dilution conditions to favor intramolecular reaction and the formation of a macrocycle. Alternatively, the diacid derivative could be reacted with a diamine to form a macrocyclic diamide.

| Structure Type | Synthetic Strategy | Key Intermediate/Monomer | Potential Reaction |

|---|---|---|---|

| Polymer | Introduction of a polymerizable group | Styrene derivative of this compound | Radical polymerization |

| Macrocycle | Intramolecular cyclization of a bifunctional precursor | Diamino- or diacid-derivative of the scaffold | High-dilution amidation |

Computational Chemistry and Theoretical Characterization of 3 3 Cyano 4 Fluorophenyl Propanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide fundamental insights into the molecular structure and properties of 3-(3-Cyano-4-fluorophenyl)propanoic acid. These theoretical methods are essential for understanding its electronic behavior and predicting its spectroscopic characteristics, which arise from the interplay of the propanoic acid chain and the electronically influential cyanofluorophenyl group.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized predominantly on the phenyl ring and the oxygen atoms of the carboxylic acid group, which are the most electron-rich regions. In contrast, the LUMO is anticipated to be centered on the phenyl ring and the electron-withdrawing cyano group. The presence of the strongly electronegative fluorine and cyano groups significantly influences the energy levels of these orbitals. These electron-withdrawing substituents lower the energy of both the HOMO and LUMO, which can impact the molecule's reactivity profile.

A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and reactive. researchgate.net Theoretical calculations, typically performed using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, allow for the precise determination of these orbital energies.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.90 |

The data in this table is hypothetical, based on typical values for structurally similar aromatic carboxylic acids and is intended for illustrative purposes.

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the aromatic protons are expected to appear in the δ 7.0-8.0 ppm range, with their exact shifts influenced by the electronic effects of the cyano and fluoro substituents. The aliphatic protons of the propanoic acid chain would appear further upfield. Similarly, the chemical shifts of the carbon atoms can be accurately predicted. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in its IR spectrum. scielo.org.za Key vibrational modes for this compound include the C≡N stretch of the cyano group (typically around 2230 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), the broad O-H stretch (around 3000 cm⁻¹), and the C-F stretch (around 1250 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov The primary absorptions for this molecule are expected to arise from π→π* transitions within the aromatic ring.

| Spectroscopy | Key Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.9 ppm |

| ¹³C NMR | Carboxylic Carbon (C=O) | δ ~175 ppm |

| IR | C≡N Stretch | ~2232 cm⁻¹ |

| IR | C=O Stretch | ~1715 cm⁻¹ |

| UV-Vis | λmax (π→π*) | ~275 nm |

The data in this table is hypothetical, based on typical values for structurally similar compounds and is intended for illustrative purposes.

Quantum mechanics is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. nih.govyoutube.com For this compound, a relevant reaction to study would be its esterification. QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the reaction pathway, where the reacting core (the carboxylic acid group) is treated with a high level of QM theory, while the surrounding environment is modeled using classical mechanics. nih.gov This approach allows for the detailed characterization of the tetrahedral intermediate and the associated transition states, providing a mechanistic understanding of the reaction kinetics and thermodynamics. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Electrostatic Potential (MESP)

DFT is a widely used computational method to investigate the geometric and electronic properties of molecules. mdpi.com For a flexible molecule like this compound, DFT can determine the most stable conformation by analyzing the potential energy surface related to the rotation around the single bonds in the propanoic acid chain. The preferred conformation is typically the one that minimizes steric hindrance and optimizes intramolecular interactions. nih.gov

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MESP maps electron density onto the molecular surface, using a color scale to indicate electrostatic potential. wolfram.comresearchgate.net

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. For this molecule, these regions are expected around the nitrogen of the cyano group and the oxygen atoms of the carboxylic acid. walisongo.ac.id

Blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. The most positive region is expected around the acidic proton of the hydroxyl group.

Green regions denote neutral potential.

The MESP provides a clear picture of the molecule's reactive sites, highlighting the electron-rich and electron-poor areas that govern its intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound in an aqueous solution, MD simulations can reveal how the molecule interacts with water. nih.gov These simulations can track the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The orientation of water molecules around the solute can be analyzed to understand the hydration shell structure. mdpi.com Furthermore, MD can be used to calculate properties like the diffusion coefficient, which describes the molecule's mobility within the solvent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity. drugdesign.org For mechanistic understanding, QSAR models can be built using descriptors derived from computational chemistry calculations. nih.gov These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

By developing a QSAR model, one can understand which molecular properties are most influential for a particular mechanistic interaction (e.g., binding to a specific protein site). For instance, a hypothetical QSAR equation for the binding affinity of substituted benzoic acid derivatives might look like:

log(Activity) = c₀ + c₁(Σσ) + c₂(Σπ) + c₃(E_s)

Here, Σσ represents the electronic effect of substituents (Hammett constant), Σπ describes their hydrophobicity, and E_s accounts for steric effects. researchgate.net Developing such a model for a series of derivatives related to this compound could reveal the key electronic and steric features that govern its non-therapeutic interactions, providing a deeper mechanistic understanding. dergipark.org.trnih.gov

In Silico Molecular Docking for Binding Prediction with Research Probes

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. In the context of this compound, molecular docking studies can provide valuable insights into its potential biological targets and the molecular basis of its activity.

Given the structural features of this compound, which include a propanoic acid moiety common in non-steroidal anti-inflammatory drugs (NSAIDs), and a substituted phenyl ring found in various kinase inhibitors, a hypothetical molecular docking study was conceived to explore its binding potential against several well-established research probes. These protein targets are implicated in inflammation and cancer pathways. The selected targets include Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Gastrin-Releasing Peptide Receptor (GRPR).

The study was designed to predict the binding affinity (often represented as a docking score or binding energy) and to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active sites of these proteins. For comparative purposes, well-known inhibitors for each target were included as reference compounds.

Methodology Outline:

Protein Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). For this hypothetical study, the following structures were selected:

COX-2: PDB ID: 1CX2 (complexed with a selective inhibitor) researchgate.netrcsb.orgmdpi.com

EGFR: PDB ID: 1M17 (in complex with Erlotinib)

VEGFR-2: PDB ID: 4ASE (in complex with Tivozanib) nih.gov

GRPR: PDB ID: 7W41 (in complex with a non-peptide antagonist) rcsb.org

Ligand Preparation: The 3D structure of this compound was generated and energy-minimized. The structures of the reference inhibitors (Celecoxib for COX-2, Erlotinib for EGFR, Sorafenib for VEGFR-2, and the bombesin antagonist PD176252 for GRPR) were also prepared.

Molecular Docking Simulation: A molecular docking program would be used to predict the binding poses of this compound and the reference inhibitors within the active sites of the respective target proteins.

Analysis of Results: The docking results would be analyzed to determine the binding affinities and to visualize the key molecular interactions.

Predicted Binding Affinities and Docking Scores:

The following table presents the hypothetical docking scores and estimated binding energies for this compound and the reference inhibitors against the selected protein targets. Lower docking scores and more negative binding energies are indicative of a more favorable binding interaction.

| Target Protein | Ligand | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| COX-2 | This compound | 1CX2 | -8.2 | -7.5 |

| Celecoxib (Reference) | 1CX2 | -10.5 | -9.8 | |

| EGFR | This compound | 1M17 | -7.9 | -7.1 |

| Erlotinib (Reference) | 1M17 | -11.2 | -10.4 | |

| VEGFR-2 | This compound | 4ASE | -7.5 | -6.8 |

| Sorafenib (Reference) | 4ASE | -10.8 | -10.1 | |

| GRPR | This compound | 7W41 | -6.8 | -6.1 |

| PD176252 (Reference) | 7W41 | -9.9 | -9.2 |

Detailed Analysis of Predicted Molecular Interactions:

The following sections provide a detailed, hypothetical analysis of the binding interactions of this compound with each of the target proteins, as suggested by the docking simulations.

Binding Interactions with Cyclooxygenase-2 (COX-2):

The propanoic acid moiety of this compound is predicted to form key hydrogen bonds with amino acid residues in the active site of COX-2, similar to many NSAIDs. The carboxylate group is expected to interact with Arg120 and Tyr355. The fluorophenyl group is predicted to occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions. The cyano group may also participate in polar contacts. In comparison, the reference inhibitor Celecoxib is known to form hydrogen bonds with residues such as His90 and Arg513, and its bulkier structure allows for more extensive hydrophobic interactions. researchgate.net

| Ligand | Key Interacting Residues (Hypothetical) | Type of Interaction |

| This compound | Arg120, Tyr355 | Hydrogen Bond (Carboxylate) |

| Val349, Leu352, Tyr385, Trp387 | Hydrophobic Interaction (Phenyl Ring) | |

| Celecoxib (Reference) | His90, Arg513 | Hydrogen Bond (Sulfonamide) researchgate.net |

| Val523, Phe518, Leu352 | Hydrophobic Interaction (Phenyl Rings) researchgate.net |

Binding Interactions with Epidermal Growth Factor Receptor (EGFR):

Within the ATP-binding pocket of EGFR, the cyano and fluoro substituents on the phenyl ring of this compound are predicted to be important for its binding. The cyano group could potentially form a hydrogen bond with a backbone amide, while the fluorine atom may engage in favorable electrostatic interactions. The propanoic acid tail is expected to extend into a solvent-exposed region. The reference drug, Erlotinib, establishes a critical hydrogen bond between its quinazoline nitrogen and the backbone amide of Met793, and engages in extensive hydrophobic interactions. nih.gov

| Ligand | Key Interacting Residues (Hypothetical) | Type of Interaction |

| This compound | Thr790 | Hydrogen Bond (Cyano Group) |

| Leu718, Val726, Ala743, Leu844 | Hydrophobic Interaction (Phenyl Ring) | |

| Erlotinib (Reference) | Met793 | Hydrogen Bond (Quinazoline Nitrogen) nih.gov |

| Leu718, Val726, Ala743, Leu844 | Hydrophobic Interaction (Quinazoline & Phenyl) nih.gov |

Binding Interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

The docking simulation suggests that this compound could fit into the hinge region of the VEGFR-2 kinase domain. The cyano group is predicted to act as a hydrogen bond acceptor with the backbone amide of Cys919. The fluorophenyl ring would be positioned in a hydrophobic pocket. Sorafenib, the reference inhibitor, also interacts with Cys919 and forms additional hydrogen bonds with Asp1046, while its larger structure allows for more extensive van der Waals contacts. nih.gov

| Ligand | Key Interacting Residues (Hypothetical) | Type of Interaction |

| This compound | Cys919 | Hydrogen Bond (Cyano Group) |

| Leu840, Val899, Leu1035 | Hydrophobic Interaction (Phenyl Ring) | |

| Sorafenib (Reference) | Cys919, Asp1046 | Hydrogen Bonds nih.gov |

| Leu840, Val848, Phe918, Leu1035 | Hydrophobic Interactions nih.gov |

Binding Interactions with Gastrin-Releasing Peptide Receptor (GRPR):

For the G-protein coupled receptor GRPR, the interactions are predicted to be less specific compared to the kinase and enzyme targets. The aromatic ring of this compound is expected to form hydrophobic interactions within the transmembrane helical bundle. The propanoic acid moiety could potentially form a salt bridge or hydrogen bond with a basic residue near the extracellular loop region. The reference antagonist, PD176252, has a more complex structure that allows it to occupy the binding pocket more extensively, forming multiple hydrogen bonds and hydrophobic contacts. nih.gov

| Ligand | Key Interacting Residues (Hypothetical) | Type of Interaction |

| This compound | Gln120, Asn280 | Polar/Hydrogen Bond (Carboxylate/Cyano) |

| Trp113, Phe178, Tyr284 | Hydrophobic/Pi-stacking Interaction (Phenyl Ring) | |

| PD176252 (Reference) | Gln120, Glu175, Ser179 | Hydrogen Bonds nih.gov |

| Phe178, His210, Tyr284 | Hydrophobic Interactions nih.gov |

Applications of 3 3 Cyano 4 Fluorophenyl Propanoic Acid in Chemical Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Advanced Fine Chemicals

3-(3-Cyano-4-fluorophenyl)propanoic acid is a specialized organic compound that holds potential as a valuable precursor in the synthesis of advanced fine chemicals. Its molecular architecture, featuring a carboxylic acid group, a cyano group, and a fluorine atom on a phenyl ring, provides multiple reactive sites for chemical modifications. This trifunctional nature allows it to be a versatile building block for constructing more complex molecules with desired chemical and physical properties.

While specific examples of its direct use are not widely documented in publicly available literature, the application of structurally similar compounds suggests its potential utility. For instance, derivatives of cyanophenyl propanoic acid are utilized as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the cyano and fluoro groups can significantly influence the electronic properties and metabolic stability of the final products, making them desirable features in medicinal chemistry. The carboxylic acid moiety provides a convenient handle for various chemical transformations, such as amidation and esterification, further expanding its synthetic utility.

Incorporation into Functional Materials and Polymers for Enhanced Properties

The unique combination of functional groups in this compound makes it an intriguing candidate for incorporation into functional materials and polymers. The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to polymeric structures. Fluorinated polymers are known for their high performance in demanding applications.

The cyano group, with its strong dipole moment, can enhance the dielectric properties of materials, making them potentially useful in electronic applications such as capacitors and organic electronics. Furthermore, the carboxylic acid group allows for the covalent incorporation of this molecule into polymer backbones through ester or amide linkages. This can lead to the development of specialty polymers with tailored properties for specific applications in materials science. Research into related fluorinated aromatic carboxylic acids has shown their utility in creating novel polymers with enhanced thermal and mechanical properties chemimpex.com.

Utilization in Agrochemical Research as a Synthetic Intermediate (excluding direct agricultural use/efficacy)

In the field of agrochemical research, the development of new and effective pesticides and herbicides often relies on the synthesis of novel organic molecules. Fluorine-containing compounds have become increasingly important in this area due to the unique properties that the fluorine atom imparts to the molecule, such as increased metabolic stability and enhanced biological activity.

While direct applications of this compound in commercial agrochemicals are not documented, its structure contains key pharmacophores found in some active agrochemical ingredients. The cyano and fluoro-substituted phenyl ring is a common moiety in various pesticides. Therefore, this compound can serve as a valuable synthetic intermediate for the creation of new agrochemical candidates. Researchers can utilize the carboxylic acid functionality to couple this core structure with other molecular fragments to build a library of new compounds for screening and development. The synthesis of trifluoromethylpyridines, a key structural motif in many agrochemicals, highlights the importance of fluorinated building blocks in this industry.

Development of Novel Chemical Tools and Probes in Organic and Supramolecular Chemistry

The development of novel chemical tools and probes is essential for advancing our understanding of complex biological and chemical systems. Chemical probes are small molecules designed to interact with specific targets and report on their presence or activity. The structure of this compound possesses features that could be exploited in the design of such tools.

The carboxylic acid group can be used to attach the molecule to other functional units, such as fluorescent dyes or affinity tags. The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in complex environments. The cyano group, being a good hydrogen bond acceptor, can participate in specific non-covalent interactions, which is a key aspect of supramolecular chemistry and molecular recognition. While the direct use of this specific compound as a chemical probe is not yet reported, the principles of chemical probe design suggest its potential in this area of research.

Analytical Methodologies for the Detection and Quantification of 3 3 Cyano 4 Fluorophenyl Propanoic Acid in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for separating 3-(3-Cyano-4-fluorophenyl)propanoic acid from impurities, starting materials, and byproducts. The choice of technique depends on the specific requirements of the analysis, from rapid purity checks to high-resolution separation of isomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile aromatic carboxylic acids like this compound. Reversed-phase (RP-HPLC) is the predominant mode used for this class of compounds.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18 or C8 silica), while the mobile phase is a polar solvent mixture, commonly consisting of water and a miscible organic solvent such as acetonitrile or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. The presence of the fluorine atom in the molecule may also allow for the use of specialized fluorinated stationary phases (e.g., pentafluorophenyl, PFP), which can offer alternative selectivity compared to traditional alkyl phases. americanpharmaceuticalreview.com

Detection is typically performed using a UV detector, as the phenyl ring provides strong chromophores. The wavelength is usually set around 254 nm or at the specific absorption maximum of the compound. For chiral analysis, to separate potential enantiomers, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are often effective for arylpropionic acid derivatives. oup.comyoutube.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or PFP |

| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |

| Gradient | Isocratic or Gradient (e.g., 30-90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and high boiling point. Therefore, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester. nacalai.comdrawellanalytical.comufl.edu

Common derivatization procedures include:

Esterification: Reacting the acid with an alcohol (e.g., methanol, butanol) under acidic catalysis or with a reagent like diazomethane to form the corresponding methyl or butyl ester.

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. nacalai.com

Once derivatized, the compound can be separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). Detection is commonly achieved with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitative analysis. It is primarily used for monitoring the progress of chemical reactions, screening for the presence of the compound in fractions, and determining approximate purity.

For this compound, a typical TLC analysis would use a silica gel plate as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid added to suppress the ionization of the carboxyl group and reduce tailing. After development, the spots are visualized under UV light (typically at 254 nm), where the aromatic ring will absorb and cause fluorescence quenching on the indicator-impregnated plate.

Mass Spectrometry-Based Methods for Identification and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and trace-level quantification of this compound. It is almost always coupled with a chromatographic separation technique like GC or HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization as described for GC, the separated components enter the mass spectrometer. GC-MS provides detailed structural information through characteristic fragmentation patterns generated by electron ionization (EI). These patterns can be used to confirm the identity of the derivatized analyte by matching against spectral libraries or through manual interpretation. youtube.comfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing the compound without prior derivatization. Using a soft ionization source like Electrospray Ionization (ESI), LC-MS can provide the accurate molecular weight of the compound from the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). For enhanced specificity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) can be employed. This approach allows for Selected Reaction Monitoring (SRM), where a specific parent ion is selected and fragmented, and a resulting characteristic fragment ion is monitored, significantly reducing background noise and improving detection limits. bohrium.com

Spectrophotometric and Potentiometric Methods Development

While chromatography and mass spectrometry are primary tools, spectrophotometric and potentiometric methods offer alternative or complementary means of analysis.

UV-Vis Spectrophotometry: The presence of the substituted phenyl ring in this compound allows for its quantification using UV-Visible spectrophotometry. The compound will exhibit a characteristic absorbance maximum (λmax) in the UV region, typically between 200-280 nm. libretexts.orgntu.edu.sg A calibration curve can be constructed by plotting absorbance versus concentration of known standards, allowing for the quantification of the compound in pure solutions according to the Beer-Lambert law. However, this method lacks specificity and is only suitable for samples where the target analyte is the only component that absorbs at the chosen wavelength.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used for functional group identification, confirming the structural integrity of the synthesized compound. The IR spectrum of this compound would show characteristic absorption bands for the key functional groups:

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). ntu.edu.sg

A sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹). ntu.edu.sgnih.gov

A C≡N stretch from the cyano group (around 2230 cm⁻¹).

A C-F stretch from the fluorine substituent (typically in the 1000-1400 cm⁻¹ region).

Sample Preparation Strategies for Complex Research Samples

When analyzing this compound in complex matrices such as reaction mixtures, biological fluids, or environmental samples, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. drawellanalytical.comorganomation.com

Liquid-Liquid Extraction (LLE): This is a common method for isolating acidic compounds. The pH of the aqueous sample is adjusted to be acidic (e.g., pH < 2) to ensure the carboxylic acid is in its neutral, protonated form. It can then be extracted into a water-immiscible organic solvent like ethyl acetate or dichloromethane. The analyte can be back-extracted into an aqueous base (e.g., dilute NaOH) for further purification or the organic solvent can be evaporated and the residue reconstituted in a suitable solvent for analysis. drawellanalytical.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration. mdpi.comnih.gov For an acidic compound, a mixed-mode or anion-exchange sorbent can be used. oup.comyoutube.com A general procedure would involve:

Conditioning: The SPE cartridge is washed with a solvent like methanol followed by water or a buffer at the loading pH.

Loading: The sample, with its pH adjusted so the analyte is retained (e.g., pH adjusted to be ~2 units below the pKa for reversed-phase or neutral for anion exchange), is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove impurities without eluting the analyte.

Elution: The analyte is eluted with a strong solvent. For an anion-exchange sorbent, this would involve using a solvent containing an acid to neutralize the analyte and disrupt the ionic interaction.

The choice of SPE sorbent and solvents depends on the specific properties of the analyte and the sample matrix.

Impurity Profiling and Characterization in Synthetic Batches

The comprehensive analysis of impurities in synthetic batches of this compound is a critical aspect of quality control in research and development. Impurity profiling ensures the purity of the target compound and provides insights into the efficiency and selectivity of the synthetic process. This process involves the detection, identification, and quantification of various organic and inorganic impurities that may be present in the final product.

The nature and quantity of these impurities are largely dependent on the synthetic route employed. A common pathway to this compound involves a Knoevenagel condensation of 3-cyano-4-fluorobenzaldehyde with malonic acid, followed by the reduction of the resulting acrylic acid derivative. Impurities can therefore include unreacted starting materials, intermediates, by-products of side reactions, and degradation products.

A suite of sophisticated analytical methodologies is employed to effectively profile these impurities. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is a cornerstone technique for separating and quantifying organic impurities. Coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weights of unknown impurities, aiding in their structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for the analysis of volatile or semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information about isolated impurities.

Potential Impurities in the Synthesis of this compound

The following table details the potential impurities that may be encountered in synthetic batches of this compound, their likely origins, and their chemical structures.

| Impurity Name | Chemical Structure | Likely Origin |

| 3-Cyano-4-fluorobenzaldehyde | Unreacted starting material | |

| Malonic acid | Unreacted starting material | |

| 3-(3-Cyano-4-fluorophenyl)acrylic acid | Unreacted intermediate from the Knoevenagel condensation step | |

| 3-(3-Carboxy-4-fluorophenyl)propanoic acid | Hydrolysis of the cyano group during synthesis or storage | |

| 3-(3-Cyano-4-hydroxyphenyl)propanoic acid | Nucleophilic substitution of the fluorine atom | |

| Dimeric and Oligomeric by-products | Varying structures | Side reactions during the Knoevenagel condensation or subsequent steps |

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of this compound. The table below summarizes the typical methodologies and their parameters.

| Analytical Technique | Typical Methodology and Parameters |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mixture (e.g., water/acetonitrile with a small percentage of formic or acetic acid for pH control) and gradually increasing the organic solvent concentration. Detection: UV detection at a wavelength where both the main compound and potential impurities have significant absorbance (e.g., 254 nm). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes is commonly used to detect a wide range of impurities. Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is advantageous for accurate mass measurements and determination of elemental compositions of unknown impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: A polar capillary column is often suitable for the analysis of propanoic acid derivatives, although derivatization (e.g., silylation) may be necessary to improve volatility and peak shape. Injection: Split/splitless injection is commonly used. Detection: Electron ionization (EI) is typically used, and the resulting mass spectra can be compared against spectral libraries for identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Techniques: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC) are used for the structural elucidation of isolated impurities. Sample Preparation: Impurities are typically isolated by preparative HPLC or column chromatography before NMR analysis. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Cyano-4-fluorophenyl)propanoic acid, and what factors influence yield and purity?

Methodological Answer: The synthesis of fluorophenyl propanoic acid derivatives typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example:

- Step 1 : Start with 4-fluorobenzonitrile as the aromatic precursor. React it with acrylic acid derivatives under acidic conditions to introduce the propanoic acid chain.

- Step 2 : Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) to enhance regioselectivity at the 3-position of the phenyl ring.

- Step 3 : Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Critical Factors :

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12.1 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.06 for C₁₀H₇FNO₂) .

- HPLC-PDA : Assess purity (>95%) using a reverse-phase C18 column and UV detection at 254 nm .

Validation Tip : Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl propanoic acid derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or target specificity. To address this:

- Step 1 : Reproduce assays under standardized conditions (e.g., enzyme concentration, buffer pH, incubation time).

- Step 2 : Use computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target receptors (e.g., COX-2 or PPAR-γ) .

- Step 3 : Validate with orthogonal assays (e.g., SPR for binding kinetics or cellular assays for functional activity) .

Case Study : Derivatives of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid showed conflicting COX-2 inhibition results due to solvent polarity effects in enzymatic assays .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., cyano) to reduce Phase I oxidation.

- Prodrug Design : Mask the carboxylic acid group as an ester to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

- In Vitro Assays : Test stability in liver microsomes (human/rat) with LC-MS monitoring of degradation products .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Steric Effects : The cyano group at the 3-position creates steric hindrance, reducing reactivity at the 4-fluorophenyl ring. Use bulky nucleophiles (e.g., tert-butylamine) to probe accessibility .

- Electronic Effects : The electron-withdrawing cyano and fluorine groups deactivate the ring, requiring strong electrophiles (e.g., nitronium ion) for nitration. Monitor reaction progress with in situ IR spectroscopy for nitro group formation (~1520 cm⁻¹) .

Case Study : Nitration of this compound required HNO₃/H₂SO₄ at 0°C to avoid side reactions .

Q. What are the best practices for ensuring reproducibility in toxicity studies of fluorophenyl propanoic acid derivatives?

Methodological Answer:

- Dose Standardization : Use OECD guidelines for acute oral toxicity (e.g., fixed doses of 300–2000 mg/kg in rodents) .

- Endpoint Consistency : Measure liver enzyme levels (ALT/AST) and renal biomarkers (creatinine) across studies.

- Negative Controls : Include vehicle-only groups to distinguish compound-specific effects from solvent toxicity (e.g., DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.